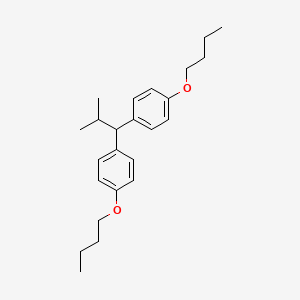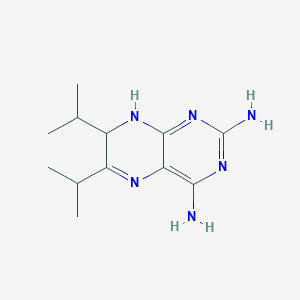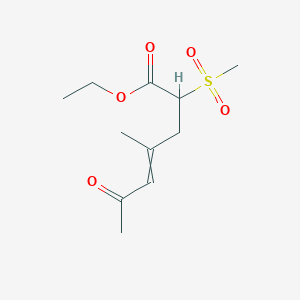
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate is an organic compound with a complex structure that includes an ester functional group, a methanesulfonyl group, and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable ester with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by sulfonylation. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound reactive in substitution reactions. The ketone group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the ester and ketone groups.
Ethyl acetate: Contains an ester group but lacks the methanesulfonyl and ketone groups.
Uniqueness
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate is unique due to the combination of functional groups it possesses, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
63305-85-1 |
|---|---|
Molecular Formula |
C11H18O5S |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
ethyl 4-methyl-2-methylsulfonyl-6-oxohept-4-enoate |
InChI |
InChI=1S/C11H18O5S/c1-5-16-11(13)10(17(4,14)15)7-8(2)6-9(3)12/h6,10H,5,7H2,1-4H3 |
InChI Key |
RHIOEGMCLGMXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=CC(=O)C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
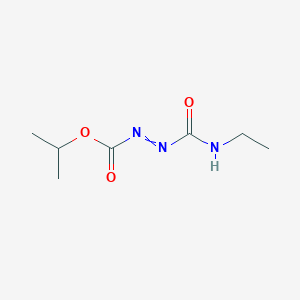
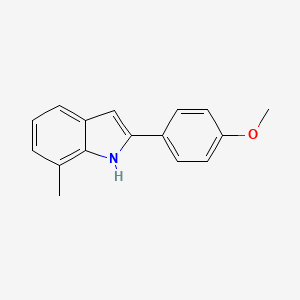
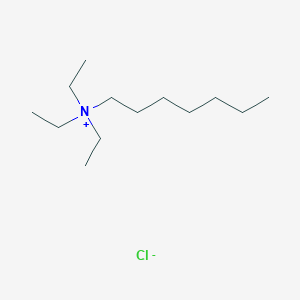
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)

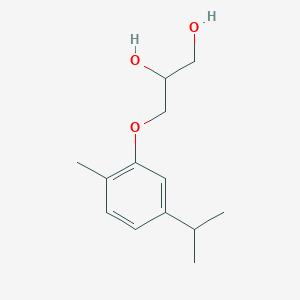
![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)

